molecular formula C17H16ClN3O2 B13096337 Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13096337
M. Wt: 329.8 g/mol
InChI Key: LCTGIVGTPXPMDY-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1065082-00-9) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in drug discovery known for its versatile protein kinase inhibitor (PKI) activity . The molecular structure, with a benzyl group at the 6-position and a chlorine at the 7-position, makes it a valuable precursor for the synthesis of targeted therapeutic agents. Research into pyrazolo[1,5-a]pyrimidine derivatives has identified them as potent inhibitors of various kinases, with particular significance in the development of compounds for anti-inflammatory and anticancer applications . For instance, related structures have been developed as highly potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key lipid kinase target in inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE), asthma, and chronic obstructive pulmonary disease (COPD) . The specific substitutions on the core scaffold are critical for occupying the enzyme's affinity pocket and enhancing selectivity, which can be explored through further functionalization of this intermediate . The chlorine atom at position 7 is a key reactive site for further derivatization, for example, via nucleophilic substitution with groups such as morpholine, which is a common strategy to improve potency and selectivity in kinase inhibitor design . With a molecular formula of C17H16ClN3O2 and a molecular weight of 329.78 , this compound is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H16ClN3O2/c1-3-23-17(22)14-10-19-21-15(18)13(11(2)20-16(14)21)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3

InChI Key

LCTGIVGTPXPMDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with benzyl chloride and ethyl chloroformate in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Mechanism of Action

The mechanism of action of ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Ethyl 6-amino-7-(4-chlorophenyl)-5-p-tolylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3ac)
  • Substituents: 6-amino, 7-(4-chlorophenyl), 5-p-tolyl.
  • Melting Point : 221–223°C .
  • Yield : 90% (indicative of efficient synthesis).
  • NMR : 1H NMR (CDCl₃) shows a doublet at δ 7.94 ppm for aromatic protons .
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (12)
  • Substituents : Triazolo ring, 3-(2-hydroxyphenyl), 7-methyl.
  • Melting Point : 206°C .
  • IR : Peaks at 3425 cm⁻¹ (OH) and 1666 cm⁻¹ (C=O) .
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Substituents : 5-(3-methoxyphenyl), 7-(trifluoromethyl).
  • Molecular Weight : 365.31 g/mol .
  • XLogP3 : 3.1 (higher lipophilicity due to CF₃) .
  • Key Difference : The trifluoromethyl group increases electronegativity and metabolic stability relative to the chloro substituent in the target compound.
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Substituents : 5-cyclopropyl, 7-(trifluoromethyl).
  • Molecular Formula : C₁₃H₁₆F₃N₃O₂ .
  • Key Difference : The cyclopropyl group introduces steric constraints, reducing conformational flexibility compared to the benzyl group.

Structural and Electronic Comparisons

Property Target Compound Compound 3ac Compound 12
Core Structure Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Triazolo[4,3-a]pyrimidine
Position 6 Substituent Benzyl Amino -
Position 7 Substituent Chloro 4-Chlorophenyl Methyl
Melting Point Not Reported 221–223°C 206°C
Key Functional Group Ethyl Ester (C=O) Ethyl Ester Hydroxyphenyl (OH)

Computational Insights

  • Conformational Energy : Substituents like benzyl or cyclopropyl influence dihedral angles and interproton distances .
  • Rotatable Bonds : Ethyl esters (e.g., 5 rotatable bonds in trifluoromethyl derivatives ) impact molecular flexibility.

Biological Activity

Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 102207-59-0) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3O2C_{17}H_{16}ClN_3O_2 with a molecular weight of 319.78 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₃O₂
Molecular Weight319.78 g/mol
CAS Number102207-59-0
DensityNot specified
SolubilityModerate in organic solvents

Enzymatic Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various kinases. For instance, it has shown promising results in inhibiting PI3Kδ and PI3Kα kinases, which are crucial in cancer cell proliferation and survival pathways. The compound's IC50 values indicate its potency in these assays:

  • PI3Kδ : IC50 = 0.47 µM
  • PI3Kα : IC50 values vary based on structural modifications but generally show lower inhibition compared to PI3Kδ.

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have been associated with anticancer properties due to their ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. This compound has been tested against several cancer types, demonstrating significant cytotoxic effects.

Case Study: In Vitro Analysis

In vitro studies on human cancer cell lines (e.g., HeLa and L929) revealed that this compound can effectively inhibit cell proliferation and induce apoptosis. Flow cytometry results indicated a notable increase in apoptotic cells when treated with the compound at concentrations as low as 10 µM.

Table 2: In Vitro Anticancer Activity

Cell LineConcentration (µM)% Cell ViabilityApoptosis Induction (%)
HeLa1045%30%
L9291040%25%

Pharmacological Potential

Beyond cancer treatment, this compound exhibits potential for other therapeutic applications. Its structural analogs have been investigated for anti-inflammatory and neuroprotective effects.

Neuroprotective Effects

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can protect neuronal cells from oxidative stress and excitotoxicity. This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate?

  • Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multicomponent reactions or cyclocondensation of aminopyrazole precursors with enaminones or α,β-unsaturated carbonyl compounds. For example:
  • Ultrasonic Irradiation : Ethanol:water (1:1 v/v) under ultrasonic irradiation at room temperature can yield pyrazolo[1,5-a]pyrimidines with up to 95% efficiency by accelerating reaction kinetics .
  • Reagent Selection : Use of LiHMDS in THF at 0°C enables regioselective formation of substituted derivatives, as demonstrated in the synthesis of ethyl 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylates .
  • Catalyst Optimization : Ammonium chloride in solvent-free conditions has been effective for analogous dihydrotetrazolo[1,5-a]pyrimidines, reducing side reactions and improving yields .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming substituent positions. For example, aromatic protons in the benzyl group typically appear as a multiplet at δ 7.2–7.4 ppm, while the ethyl ester group shows a triplet (~δ 1.3 ppm) and quartet (~δ 4.3 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereochemistry. Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 4.98 Å, b = 18.40 Å) are common for pyrazolo[1,5-a]pyrimidines .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity and byproduct formation in the synthesis of this compound?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while protic solvents (e.g., ethanol) may promote precipitation of products. Ultrasonic irradiation reduces reaction time and minimizes decomposition .
  • Contradiction Analysis : Conflicting reports on yields (e.g., 62% vs. 95%) may arise from differences in catalyst purity or solvent ratios. Systematic screening using Design of Experiments (DoE) can identify optimal parameters .
  • Byproduct Mitigation : Hydrolysis of ester groups under alkaline conditions (e.g., LiOH) can lead to decarboxylation, as observed in ethyl pyrazolo[1,5-a]thienopyrimidine-3-carboxylate. Acidic workup or low-temperature quenching is advised .

Q. What computational strategies predict the biological activity or stability of this compound?

  • Methodological Answer :
  • Molecular Docking : Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors. Docking studies using AutoDock Vina or Schrödinger Suite can assess binding affinity to targets like EGFR or CDK2, leveraging crystal structures from the PDB .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The electron-withdrawing chloro and benzyl groups may enhance electrophilic substitution at the pyrimidine ring .
  • MD Simulations : Simulate stability in physiological conditions (e.g., water models) to evaluate hydrolysis resistance of the ester moiety .

Q. How can stereoisomers or diastereomers of this compound be isolated and characterized?

  • Methodological Answer :
  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) or preparative TLC to resolve syn and anti diastereomers. Ethyl 5,7-dimethyl derivatives have been separated via silica gel chromatography with hexane:ethyl acetate gradients .
  • NMR Analysis : NOESY or COSY spectra distinguish stereoisomers. For example, anti-configuration in ethyl 5,7-dimethyl derivatives shows distinct coupling constants (J = 6–8 Hz) between adjacent protons .

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